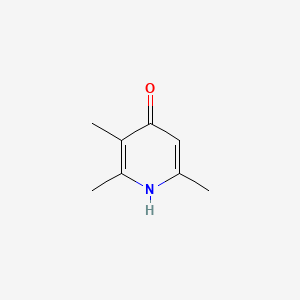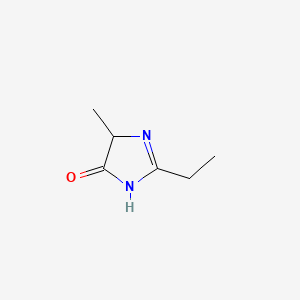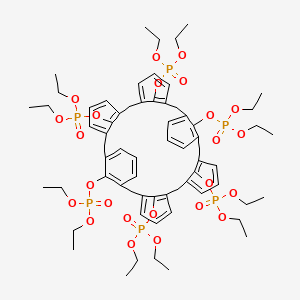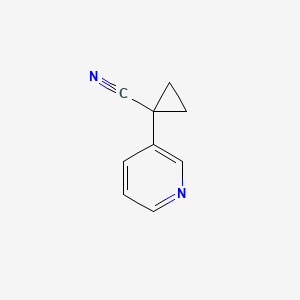
2,3,6-Trimethylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethylpyridin-4(1H)-one, also known as Tropone, is a heterocyclic organic compound that has been extensively studied for its unique chemical and biological properties. Tropone is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,3,6-Trimethylpyridin-4(1H)-one is not fully understood. However, it is believed that this compound acts as a weak acid and can form complexes with metal ions. This compound has been shown to inhibit the activity of various enzymes, including cholinesterase and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including cholinesterase and xanthine oxidase. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2,3,6-Trimethylpyridin-4(1H)-one in lab experiments is its versatility. This compound can be used in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology. Another advantage of using this compound is its stability. This compound is a stable compound that can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the study of 2,3,6-Trimethylpyridin-4(1H)-one. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the study of the pharmacological properties of this compound and its potential therapeutic effects. Additionally, the study of the mechanism of action of this compound and its interactions with enzymes and proteins is an area of ongoing research.
Conclusion
In conclusion, this compound is a versatile compound that has been extensively studied for its unique chemical and biological properties. This compound has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology. This compound has a wide range of biochemical and physiological effects and has been shown to have potential therapeutic effects. While there are limitations to using this compound in lab experiments, ongoing research is exploring new synthetic methods and the pharmacological properties of this compound.
合成法
2,3,6-Trimethylpyridin-4(1H)-one can be synthesized by the dehydration of 2,4,6-trimethylpyridine-3-carboxylic acid with phosphorus pentoxide. This method has been widely used in the laboratory for the preparation of this compound due to its simplicity and high yield.
科学的研究の応用
2,3,6-Trimethylpyridin-4(1H)-one has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a building block for the synthesis of various organic compounds. In biochemistry, this compound has been used to study the mechanism of action of enzymes and proteins. In pharmacology, this compound has been studied for its potential therapeutic effects.
特性
IUPAC Name |
2,3,6-trimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)6(2)7(3)9-5/h4H,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJWLSITSJBUKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,9,9a-Tetrahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B574102.png)
![7-Oxabicyclo[4.1.0]heptan-3-one, 1-methyl-](/img/no-structure.png)

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)


![[4-(Heptadecafluorooctyl)phenyl]methanol](/img/structure/B574115.png)
